molecular formula C17H11BrClNO B1372399 2-(4-Bromophenyl)-8-methylquinoline-4-carbonyl chloride CAS No. 1160254-37-4

2-(4-Bromophenyl)-8-methylquinoline-4-carbonyl chloride

Cat. No.: B1372399
CAS No.: 1160254-37-4
M. Wt: 360.6 g/mol
InChI Key: JWONOCPLIRCKCR-UHFFFAOYSA-N
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Description

The compound “2-(4-Bromophenyl)-8-methylquinoline-4-carbonyl chloride” likely contains a bromophenyl group, a methylquinoline group, and a carbonyl chloride group . These groups are common in organic chemistry and are often used in the synthesis of various organic compounds.


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds are often synthesized through electrophilic aromatic substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by spectroanalytical data such as NMR and IR .


Chemical Reactions Analysis

The compound would likely undergo reactions typical of aromatic compounds, including electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be similar to those of other bromophenyl compounds .

Scientific Research Applications

Luminescent Properties and Application in Coupling Reactions

A series of cyclopalladated and cyclometalated complexes involving 2-(4-bromophenyl)pyridine derivatives exhibit significant luminescent properties, with emission peaks in the range of 390-543 nm under UV irradiation. These complexes demonstrate promising applications in coupling reactions of aryl chlorides, notably in the efficient synthesis of biarylaldehydes and 6-aryl-2-ferrocenylquinolines (Xu et al., 2014).

Synthesis of Metal Halide Salts

Investigations into the reactions of metal(II) chlorides and bromides with 8-methylquinoline have led to the synthesis of various complexes. These compounds have been characterized and studied for their crystal structures and magnetic properties, contributing to our understanding of molecular interactions and magnetic behavior in such compounds (Edwards et al., 2011).

Optoelectronic and Charge Transport Properties

Research into hydroquinoline derivatives, including a compound similar to 2-(4-bromophenyl)-8-methylquinoline-4-carbonyl chloride, has revealed insights into their structural, electronic, optical, and charge transport properties. These compounds are potential candidates for multifunctional materials due to their efficient hole transport tendency and significant optical properties (Irfan et al., 2020).

Corrosion Inhibition Studies

Studies on 8-hydroxyquinoline derivatives, which are structurally related to this compound, have shown effective corrosion inhibition properties on mild steel in acidic environments. This opens up potential applications in material science and engineering to enhance the longevity and durability of metals (Rbaa et al., 2018).

Antimycobacterial and PET Inhibiting Activity

Research on ring-substituted quinolinium chlorides, including derivatives of 4-arylamino-7-chloroquinolinium chloride, has demonstrated significant biological activity against various mycobacterial species. These compounds also exhibit inhibitory effects on photosynthetic electron transport, suggesting their potential in biological and environmental applications (Otevrel et al., 2013).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some bromophenyl compounds have been studied for their antimicrobial and antiproliferative activities .

Future Directions

Future research could involve studying the pharmacological activities of this compound, as has been done with similar compounds .

Properties

IUPAC Name

2-(4-bromophenyl)-8-methylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrClNO/c1-10-3-2-4-13-14(17(19)21)9-15(20-16(10)13)11-5-7-12(18)8-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWONOCPLIRCKCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701207107
Record name 2-(4-Bromophenyl)-8-methyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701207107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160254-37-4
Record name 2-(4-Bromophenyl)-8-methyl-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160254-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Bromophenyl)-8-methyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701207107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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